B1576018 Ranatuerin-2PLa

Ranatuerin-2PLa

Cat. No.: B1576018
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2PLa is a synthetic antimicrobial peptide (AMP) belonging to the Ranatuerin-2 family, which is derived from frog skin secretions. These peptides are a key focus in biomedical research for their potential to address the global crisis of antibiotic resistance. As a host defense peptide, this compound is characterized by its cationic and amphipathic properties, which facilitate its interaction with and disruption of microbial cell membranes. This membrane-targeting mechanism, often described by the carpet or pore models, is thought to reduce the likelihood of bacteria developing resistance compared to conventional antibiotics. Researchers are investigating the broad-spectrum antimicrobial activity of this compound and related analogs against a range of multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Beyond its antibacterial applications, the Ranatuerin-2 family has demonstrated significant promise in oncology research, showing antiproliferative effects by inducing apoptosis in various human cancer cell lines. This peptide is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

bioactivity

Antibacterial

sequence

GIMDTVKNVAKNLAGQLLDKLKCKITAC

Origin of Product

United States

Isolation, Identification, and Advanced Structural Elucidation of Ranatuerin 2pla

Methodologies for Peptide Isolation from Biological Sources (e.g., Frog Skin Secretions)

The primary source for the isolation of Ranatuerin-2PLa is the skin secretion of ranid frogs, specifically the pickerel frog, Lithobates palustris (formerly Rana palustris). nih.govresearchgate.net The isolation process is a multi-step procedure designed to separate the peptide from a complex mixture of other biologically active molecules.

The initial step involves the collection of skin secretions. This is typically achieved through a mild, non-lethal method of electrical stimulation applied to the dorsal skin, which induces the frog to release the contents of its granular glands. researchgate.net Alternatively, secretions can be obtained by immersing the frogs in specific solutions or by gentle scraping. The collected secretion, a complex cocktail of peptides, proteins, and other compounds, is then stabilized, often by lyophilization (freeze-drying), to preserve its components for subsequent analysis. nih.gov

The crude lyophilized secretion is then subjected to purification, a process that relies heavily on chromatographic techniques. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). uc.pte-fas.orgnih.gov In this technique, the crude extract is dissolved in a solvent and passed through a column containing a non-polar stationary phase. A gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid) is used to elute the bound molecules. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The eluate is monitored by UV absorbance, typically at 214 nm, and collected in fractions. uc.pt In some cases, the purification process is guided by bioassays, where fractions are tested for antimicrobial activity to identify those containing the target peptides. uc.pt

Spectroscopic Techniques for Primary Structure Determination of this compound

Once a pure peptide fraction is obtained, the next critical step is to determine its primary structure, which is the linear sequence of its amino acids.

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like this compound. mdpi.com It provides a rapid and highly accurate measurement of the molecular mass of the isolated peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is frequently used for the initial mass determination of peptides within HPLC fractions. uc.ptnih.gov A small amount of the sample is co-crystallized with a matrix material on a target plate. A pulsed laser beam irradiates the sample, causing the peptide molecules to desorb and ionize. The mass-to-charge ratio (m/z) of these ions is then determined by measuring the time it takes for them to travel through a flight tube to a detector. uc.pt

Electrospray Ionization (ESI) MS: ESI-MS is another powerful technique used to confirm the molecular mass of purified peptides. nih.gov It is particularly well-suited for coupling with liquid chromatography (LC-MS). In this method, the peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, multiply charged ions of the peptide are produced, which are then analyzed by a mass spectrometer. uniprot.org

For this compound, these techniques would confirm its molecular weight, providing the first piece of structural information.

Determining the precise order of amino acids is crucial. While classical methods like Edman degradation were historically important, modern approaches are dominated by mass spectrometry and molecular biology techniques.

Tandem Mass Spectrometry (MS/MS): This is a primary method for de novo sequencing of peptides. nih.govmdpi.com An initial mass spectrometer selects the parent ion of the peptide of interest. This ion is then passed into a collision cell where it is fragmented, typically at the peptide bonds, by collision with an inert gas. A second mass spectrometer then analyzes the masses of the resulting fragment ions. The mass differences between consecutive fragment ions in the resulting spectrum correspond to specific amino acid residues, allowing for the reconstruction of the peptide sequence.

"Shotgun" cDNA Cloning: This molecular biology approach complements direct peptide sequencing. It involves creating a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin glands. nih.govresearchgate.net Specific primers are used to amplify the DNA sequences that code for antimicrobial peptides. By sequencing these cDNAs, the full precursor protein (prepropeptide) sequence can be deduced. researchgate.net This precursor typically contains a signal peptide, an acidic spacer region, and the sequence of the mature peptide, this compound. researchgate.netresearchgate.net This method not only confirms the sequence of the mature peptide but also provides insight into its biosynthesis.

The established primary structure of this compound is a 28-residue peptide with a disulfide bridge between two cysteine residues, forming a cyclic structure at the C-terminus. nih.govuc.pt

Table 1: Primary Structure and Properties of this compound This is an interactive table. You can sort and search the data.

Property Value
Amino Acid Sequence GIMDTVKNVAKNLAGQLLDKLKCKITAC
Number of Residues 28
Molecular Formula C131H233N37O36S2
Average Molecular Mass 3039.7 Da
Monoisotopic Mass 3037.69 Da
C-Terminus Carboxyl group
Special Features Intramolecular disulfide bridge (Cys22-Cys28)

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, ESI-MS)

Advanced Structural Characterization of this compound Conformation in Solution and Mimetic Environments

Understanding the three-dimensional structure of this compound is essential for comprehending its mechanism of action. Peptides of this class often lack a defined structure in aqueous solution but adopt a specific conformation upon interacting with biological membranes. uc.pt Spectroscopic techniques are used to study these conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. halric.euchemrxiv.org While a specific NMR study for this compound is not prominently available, studies on closely related peptides, such as Ranatuerin-2CSa, provide a model for its likely structural behavior. nih.gov

In a typical NMR experiment, a concentrated solution of the peptide is placed in a strong magnetic field. The nuclei of certain atoms, particularly ¹H, ¹³C, and ¹⁵N, are excited using radiofrequency pulses. The resulting signals provide information about the chemical environment of each atom and the distances between atoms that are close in space. By analyzing these signals, a set of structural constraints is generated and used in computational molecular modeling to calculate the three-dimensional structure of the peptide.

For ranatuerin peptides, NMR studies have shown that they are largely unstructured or adopt a random coil conformation in simple aqueous solution. nih.gov However, when placed in a membrane-mimetic environment, such as a solution containing 2,2,2-trifluoroethanol (B45653) (TFE), they fold into a defined structure. The TFE solvent helps to mimic the hydrophobic environment of a cell membrane. In the case of Ranatuerin-2CSa, this folded structure was identified as a helix-turn-helix motif. nih.gov It is highly probable that this compound adopts a similar amphipathic α-helical structure, which is a common feature of membrane-active antimicrobial peptides. imrpress.comuc.pt

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. formulationbio.comnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com Different types of secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra.

α-Helical structures are characterized by strong negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet structures show a negative band near 218 nm and a positive band near 195 nm.

Random coil or unstructured peptides lack these defined features and typically have a strong negative band below 200 nm. formulationbio.com

X-ray Crystallography and Cryo-Electron Microscopy Considerations for Structural Resolution

Determining the three-dimensional (3D) structure of a peptide like this compound is critical for understanding its mechanism of action. While techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used to study peptide conformation in solution or membrane-mimetic environments, X-ray crystallography and cryo-electron microscopy (cryo-EM) offer the potential for atomic-resolution structural data. alphafold.comnih.gov

X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. nih.gov For this method to be applied to this compound, the peptide must first be crystallized. This involves preparing a highly pure and concentrated solution of the peptide and screening a wide range of conditions to find one that promotes the formation of well-ordered crystals. icr.ac.uk Obtaining high-quality crystals of peptides can be challenging due to their conformational flexibility.

If suitable crystals are grown, they are exposed to a high-intensity X-ray beam, often from a synchrotron source, to generate a diffraction pattern. nih.govinstruct-eric.org The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the 3D arrangement of atoms in the peptide can be modeled. nih.gov While there are no specific published crystal structures of this compound, this technique has been instrumental in determining the structures of many other proteins and peptides, providing invaluable insights into their function. pan.pl The main limitation remains the prerequisite of obtaining a well-diffracting crystal.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of biological macromolecules, particularly large protein complexes and those resistant to crystallization. esrf.fr In cryo-EM, a sample of the molecule in solution is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. thermofisher.com This process preserves the native structure of the molecule. A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. embo.org These images are computationally classified, aligned, and averaged to reconstruct a high-resolution 3D density map of the molecule. embo.org

For a relatively small peptide like this compound (with a low molecular weight), high-resolution structure determination by single-particle cryo-EM is challenging. esrf.fr However, cryo-EM could be highly valuable for studying how this compound interacts with lipid membranes or forms oligomeric structures, which are central to its antimicrobial activity. nih.gov Recent studies have successfully used cryo-EM to determine the fibril structures of other amphibian antimicrobial peptides, demonstrating its potential in this field. nih.gov The technique is particularly advantageous as it does not require crystallization and can capture molecules in different conformational states. esrf.frnih.gov

Data Tables

Table 1: Properties of this compound

Property Details Reference(s)
Name This compound nih.gov
Family Ranatuerin-2 (B1576050) nih.govnih.gov
Source Organism Lithobates palustris (Pickerel Frog) ebi.ac.ukresearchgate.net
Amino Acid Sequence GIMDTVKNVAKNLAGQLLDKLKCKITAC nih.govuc.pt

| Key Structural Feature | C-terminal cyclic "Rana box" domain | nih.gov |

Table 2: Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | Brevinin-1 | | Esculentin-1 | | Esculentin-2 | | Palustrin-1 | | Palustrin-2 | | Palustrin-3 | | Temporin | | Bradykinin | | Neuromedin N | | Uperin 3.5 | | Aurein 3.3 |

Biosynthesis and Genetic Basis of Ranatuerin 2pla Production

Elucidation of the Biosynthetic Precursor of Ranatuerin-2PLa

The biosynthesis of this compound begins with a precursor protein, a prepropeptide, which is encoded by a specific gene. uc.pt This precursor has a characteristic structure that is highly conserved among amphibian antimicrobial peptides. uc.pt It is composed of three distinct domains: a signal peptide, an acidic spacer, and the mature peptide sequence. nih.govmdpi.com

The signal peptide, typically around 22 amino acids in length, guides the precursor to the endoplasmic reticulum for secretion. nih.govmdpi.com Following the signal peptide is an acidic spacer region. mdpi.comresearchgate.net This domain is thought to play a role in the correct folding and processing of the precursor. At the junction of the acidic spacer and the mature peptide is a classic propeptide convertase processing site, typically a Lys-Arg (-KR-) pair. uc.ptnih.gov This site is crucial for the enzymatic cleavage that releases the mature peptide. uc.ptnih.gov

The table below provides a summary of the domains found in the biosynthetic precursors of ranatuerin peptides.

DomainTypical Length (amino acids)Key FeaturesFunction
Signal Peptide ~22Hydrophobic residuesDirects precursor to the secretory pathway
Acidic Spacer Peptide 17-26Acidic amino acid residuesMay assist in proper folding and processing
Propeptide Convertase Site 2Lys-Arg (-KR-) motifRecognition site for proteolytic cleavage
Mature Peptide VariableCationic and amphipathicThe final, biologically active antimicrobial peptide

This table provides a generalized overview of the ranatuerin precursor structure based on available data.

Molecular Cloning and cDNA Sequencing of this compound-Encoding Genes

Molecular cloning techniques have been instrumental in isolating and characterizing the genes that encode for this compound and its analogs. nih.govnih.gov By creating and screening cDNA libraries from the skin secretions of frogs like Lithobates palustris (the pickerel frog), researchers have successfully identified the nucleotide sequences of the precursor-encoding cDNAs. nih.govresearchgate.net

The open-reading frame (ORF) of these cDNAs translates into the prepropeptide sequence. nih.gov Analysis of these sequences reveals a highly conserved N-terminal preproregion across different ranatuerin family members, while the C-terminal mature peptide sequence shows significant variability. nih.govuc.pt This suggests that these peptides evolved from a common ancestral gene and have since diversified. uc.pt The nucleotide sequences of ranatuerin precursors, such as that of the related Ranatuerin-2Pb, have been deposited in public databases like GenBank for further research. mdpi.com

Identification and Analysis of Biosynthetic Gene Clusters

The genes responsible for producing antimicrobial peptides like this compound are often organized into biosynthetic gene clusters (BGCs). While specific BGCs for this compound have not been explicitly detailed in the provided search results, the study of BGCs in other antimicrobial peptide producers, such as bacteria, offers a model for understanding their organization. secondarymetabolites.orgresearchgate.net These clusters typically contain the structural gene for the precursor peptide, as well as genes encoding the enzymes necessary for post-translational modifications, transport, and sometimes, resistance. secondarymetabolites.orgebi.ac.uk

Gene structure analysis of ranatuerin-encoding genes in frogs like Rana catesbeiana has revealed that they can possess two or three exons. uvic.canih.gov The diversity of mature ranatuerin peptides is thought to arise not only from gene duplication but also from alternative splicing of the gene transcripts. uvic.canih.gov Tools for genome mining, such as antiSMASH and BiG-SCAPE, are used to identify and analyze these BGCs. actinobase.org

Enzymology of this compound Biosynthesis and Post-Translational Modifications

The conversion of the this compound precursor into the active peptide requires a series of enzymatic steps and post-translational modifications (PTMs). proteomics.com.ausigmaaldrich.com The primary and most crucial modification is the proteolytic cleavage at the -KR- processing site, which is carried out by proprotein convertases. nih.govimrpress.com This releases the mature peptide from the precursor. uc.pt

A key feature of many ranatuerin-2 (B1576050) peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box". nih.govnih.govnih.gov The formation of this ring structure involves the creation of a disulfide bond between two cysteine residues. proteomics.com.au This cyclization is a critical post-translational modification that can significantly influence the peptide's biological activity. nih.gov

Other potential PTMs in antimicrobial peptides can include C-terminal amidation, which can enhance the peptide's stability and activity. imrpress.com The specific enzymes responsible for the disulfide bond formation and other potential modifications in this compound biosynthesis are part of the broader enzymatic machinery of the cell, including enzymes like those involved in nonribosomal peptide synthesis. ebi.ac.ukrsc.orgnih.govrsc.org

Transcriptional and Translational Regulation of this compound Expression

The expression of antimicrobial peptide genes, including those for ranatuerins, is tightly regulated at both the transcriptional and translational levels. This regulation ensures that the peptides are produced in response to specific stimuli, such as injury or infection. nih.govdiva-portal.org

Studies on other amphibian antimicrobial peptides have shown that environmental stimuli can lead to a significant upregulation of their gene transcription. nih.gov This process is often mediated by transcription factors, such as those from the NF-κB family, which can bind to promoter regions of the antimicrobial peptide genes and activate their expression. nih.gov

Translational regulation can also play a role. For instance, aminoacyl-tRNA synthetases, enzymes central to protein synthesis, have been shown to have non-canonical roles in regulating the translation of specific mRNAs. nih.gov It is plausible that similar mechanisms could be involved in controlling the rate of this compound precursor synthesis, thereby fine-tuning the production of the final active peptide in response to the frog's physiological needs.

Chemical Synthesis and Analog Design Strategies for Ranatuerin 2pla

Solid-Phase Peptide Synthesis Methodologies for Ranatuerin-2PLa and its Derivatives

The chemical synthesis of this compound and its derivatives is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). mdpi.comuc.pt This method is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer resin. biotage.combachem.com The SPPS process simplifies purification, as excess reagents and soluble by-products can be removed by simple filtration and washing steps after each reaction cycle. bachem.com

The most common approach for synthesizing ranatuerin peptides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.org In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by an acid-labile Fmoc group. biotage.com Each synthesis cycle involves two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain, typically using a weak base like piperidine. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. beilstein-journals.org

This cycle is repeated until the full peptide sequence is assembled. beilstein-journals.org Side chains of trifunctional amino acids are protected with more stable groups (like t-butyl), which remain intact during the synthesis but are removed during the final cleavage step. biotage.com Automated peptide synthesizers, including those using microwave assistance to accelerate reaction times, are often employed to enhance efficiency and yield. beilstein-journals.orgnih.gov After the sequence is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). biotage.compolypeptide.com

Studies on ranatuerin-2 (B1576050) peptides from various frog species, such as Amolops wuyiensis and Rana pipiens, have successfully utilized SPPS to produce not only the native peptides but also a range of rationally designed analogs for structure-activity relationship studies. mdpi.commdpi.comnih.govnih.gov

Rational Design Principles for this compound Analogues

Rational design aims to modify the structure of a lead peptide, such as this compound, to enhance desired properties like antimicrobial or anticancer potency while minimizing undesirable effects. slideshare.net Key strategies involve altering the peptide's primary sequence and structure to modulate physicochemical properties like cationicity, hydrophobicity, and helicity, which are crucial for its mechanism of action. imrpress.com

Amino acid substitution is a powerful tool to probe the functional role of specific residues and to optimize peptide activity. A common strategy for AMPs is to increase the net positive charge (cationicity), as this can enhance the initial electrostatic attraction to negatively charged microbial membranes. mdpi.com For instance, in a study on Ranatuerin-2AW, substituting two acidic aspartic acid residues with the positively charged amino acid lysine (B10760008) significantly enhanced both antibacterial and anticancer activities. mdpi.comnih.gov

Truncation, or the deletion of peptide fragments, is used to identify the minimal sequence required for biological activity and to remove domains that may be unnecessary or contribute to negative effects. researchgate.net Ranatuerin peptides typically feature a C-terminal cyclic heptapeptide (B1575542) domain known as the "Rana box," formed by a disulfide bridge. mdpi.com Research on Ranatuerin-2AW and Ranatuerin-2Pb has shown that analogs lacking this entire cyclic domain can retain or even exhibit improved broad-spectrum antimicrobial activity, suggesting the Rana box is not essential for this function. mdpi.commdpi.comnih.gov However, in some cases, truncation can lead to a loss of activity against specific microbes or cancer cell lines. nih.govmdpi.com

The following table details specific analogs of ranatuerin-2 peptides and the effects of these modifications.

Peptide NameSequenceModification from Parent PeptideKey Research FindingReference
This compoundGIMDTVKNVAKNLAGQLLDKLKCKITACN/A (Parent Peptide)A member of the ranatuerin-2 family found in Lithobates palustris. imrpress.com
Ranatuerin-2AW (R2AW)GFMDTAKNVAKNVAATLLDKLKCKITGGCN/A (Parent Peptide for Analogs)Displays moderate antibacterial activity. mdpi.com
[Ser23,29]R2AWGFMDTAKNVAKNVAATLLDKLKS KITGGS Cysteine to Serine substitution to remove disulfide bridge.Showed similar antibacterial activity to the parent peptide, implying the disulfide bridge is dispensable for this activity. mdpi.com
R2AW(1-22)-NH2GFMDTAKNVAKNVAATLLDKLK-NH2Truncation of the C-terminal "Rana box" cyclic domain.Deletion of the cyclic domain resulted in a peptide with similar antibacterial activity to the parent. mdpi.com
[Lys4,19, Leu20]R2AW(1-22)-NH2GFMK TAKNVAKNVAATLLK KL K-NH2Truncation plus substitution of Aspartic Acid (D) with Lysine (K) and Leucine (B10760876) (L) introduction.Significantly optimized antibacterial and anticancer activities due to increased cationicity and hydrophobicity. mdpi.comnih.gov
Ranatuerin-2PbGLLDTVKNVAKNLAGQLLDKLKCKITGCN/A (Parent Peptide for Analogs)Exhibited strong antimicrobial activity against S. aureus, E. coli, and C. albicans. mdpi.com
RPa (Ranatuerin-2Pb analog)GLLDTVKNVAKNLAGQLLDKLKTruncation of the C-terminal "Rana box" cyclic domain.Lost antimicrobial activity against several key pathogens, including C. albicans and MRSA. mdpi.comnih.gov
RPb (Ranatuerin-2Pb analog)GLLDTVKNVAKNLAGQLLDKLK-NH2Truncation of the "Rana box" and C-terminal amidation.Retained broad-spectrum antimicrobial activity with decreased hemolytic effect compared to the parent peptide. mdpi.comnih.gov

To overcome limitations of natural peptides, such as susceptibility to proteolytic degradation, medicinal chemists often incorporate non-canonical amino acids (ncAAs). frontiersin.orgmdpi.com These are amino acids not found among the 20 common proteinogenic ones. mdpi.com The introduction of ncAAs can confer resistance to proteases, enhance structural stability, and introduce novel chemical functionalities. frontiersin.orgnih.gov While specific examples of ncAA incorporation into this compound are not extensively documented, this strategy is a rational approach for improving its drug-like properties. frontiersin.org Methods for introducing ncAAs include both chemical synthesis via SPPS and advanced biosynthetic techniques. mdpi.comnih.gov

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with modified backbones or other structural changes. slideshare.net This approach aims to create compounds with improved stability, bioavailability, and potency. slideshare.net Designing peptidomimetics of this compound could lead to novel drug candidates with enhanced therapeutic profiles.

Cyclization is a key strategy in peptide design. As noted, ranatuerins naturally contain a C-terminal cyclic domain ("Rana box") formed by a disulfide bond between two cysteine residues. mdpi.com Studies involving the replacement of these cysteines with serines (which removes the ability to form a disulfide bridge) have demonstrated that this cyclization is not always essential for antibacterial activity. mdpi.com This suggests that the primary antibacterial action resides in the N-terminal α-helical domain. mdpi.commdpi.com

Stereochemical modification, particularly the substitution of L-amino acids with their D-enantiomers, is another established design principle. Peptides composed of D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid substrates. This can significantly increase the peptide's half-life in a biological environment. Furthermore, strategic placement of a D-amino acid can act as a "helix breaker," which can be used to fine-tune the peptide's secondary structure and its interaction with membranes, potentially improving selectivity for microbial over host cells. imrpress.com

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

Combinatorial Library Synthesis and Screening for this compound Derivatives

While rational design focuses on making specific, targeted changes, combinatorial chemistry offers a method to generate and screen a vast number of peptide variants simultaneously. americanpeptidesociety.orgwikipedia.org This high-throughput approach can rapidly identify novel derivatives with superior properties. ijpsonline.com

The synthesis of a combinatorial peptide library typically involves SPPS using a "split-mix" or "split-and-pool" method. wikipedia.org In this process, a batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all portions are pooled back together. wikipedia.org By repeating this cycle, a library containing millions of unique peptide sequences can be generated, with each bead theoretically holding a single type of peptide. americanpeptidesociety.org

Another approach is the positional scanning synthetic combinatorial library (PS-SCL). nih.gov Here, a series of sub-libraries are created where one amino acid position is held constant with a specific amino acid, while all other positions contain a mixture of amino acids. nih.gov Screening these libraries against a target (e.g., a bacterial culture) can quickly reveal the optimal amino acid for each position in the peptide sequence. nih.gov Applying these combinatorial strategies to the this compound sequence would allow for a comprehensive exploration of its structure-activity relationship, potentially leading to the discovery of highly optimized derivatives that would be difficult to find through purely rational design. imrpress.comamericanpeptidesociety.org

Structure Activity Relationship Sar Investigations of Ranatuerin 2pla and Its Analogues

Impact of Primary Sequence Variations on Biological Functionality

The primary sequence of ranatuerin peptides is poorly conserved, leading to significant differences in their antimicrobial and hemolytic activities. nih.gov Even minor variations, such as single amino acid substitutions, can dramatically alter the biological profile of these peptides. mdpi.commdpi.com

For instance, studies on ranatuerin analogues have demonstrated that truncating the peptide can have varied effects. In one study, two truncated analogues of ranatuerin-2Pb, RPa and RPb, were synthesized. RPa lost antimicrobial activity against several microbes, while RPb retained its broad-spectrum activity. nih.gov This highlights that the entire sequence is not always necessary for function and that specific domains may be more critical.

The introduction of different amino acid residues can also modulate activity. For example, substituting leucine (B10760876) with phenylalanine has been shown to increase the toxic effect of a cathelicidin-derived peptide against cancer and bacterial cells. mdpi.com Similarly, enhancing the cationicity and hydrophobicity of a ranatuerin-2-AW analogue by substituting acidic amino acids with lysine (B10760008) and introducing leucine significantly improved its antibacterial and anticancer activities. mdpi.comnih.gov The antimicrobial activities of peptide analogues often correlate with their hydrophobicity; generally, the more hydrophobic the peptide, the more active it is against bacteria. mdpi.com

Below is a table summarizing the effects of sequence variations on the biological activity of ranatuerin analogues.

Peptide/AnalogueSequence VariationImpact on Biological Activity
Ranatuerin-2Pb Native peptideBroad-spectrum antimicrobial activity. nih.gov
RPa Truncated analogue of Ranatuerin-2PbLost antimicrobial activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. nih.gov
RPb Truncated analogue of Ranatuerin-2PbRetained broad-spectrum antimicrobial activity. nih.gov
[Lys4,19, Leu20]R2AW(1-22)-NH2 Cationicity and hydrophobicity-enhanced analogue of Ranatuerin-2-AWSignificantly optimized antibacterial and anticancer activities. mdpi.comnih.gov
[Ser23,29]R2AW Serine-substituted analogue of Ranatuerin-2-AWSimilar antibacterial activity to the natural peptide. mdpi.comnih.gov

Role of Specific Structural Motifs in Modulating Activity

Specific structural motifs are hallmarks of many antimicrobial peptides and play a pivotal role in their function.

α-helical domains: Many antimicrobial peptides, including ranatuerins, adopt an α-helical conformation, particularly in a membrane-mimetic environment. imrpress.comnih.gov This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is considered a prerequisite for the lytic activity of many AMPs. imrpress.comuc.pt The α-helical content can directly correlate with the peptide's activity. For instance, the ranatuerin-2PLx peptide showed a larger α-helical content compared to its 'rana box' deleted analogue, R2PLx-22, which corresponded with its higher biological activity. nih.gov The N-terminal α-helical domain is a common feature of the ranatuerin-2 (B1576050) family. nih.gov

Influence of Conformational Dynamics on Biological Efficacy

The three-dimensional conformation of ranatuerin peptides is not static and can change depending on the environment. In aqueous solutions, peptides like ranatuerin-2CSa may lack a defined secondary structure. nih.gov However, upon interacting with a membrane-mimetic environment, they can fold into specific conformations, such as a helix-turn-helix motif. nih.gov This conformational flexibility is critical for their biological function. Disulfide bridges play a significant role in stabilizing the native, and sometimes frustrated, structure of peptides, which is essential for their biological activity. biophysics.org The ability to adopt an amphipathic α-helical structure upon interacting with a target cell's membrane is a key aspect of the mechanism of action for many antimicrobial peptides. imrpress.com

Physicochemical Determinants of Activity in Model Systems

The biological activity of ranatuerin peptides is governed by a complex interplay of their physicochemical properties. uc.pt Key determinants include net charge, hydrophobicity, and amphipathicity. mdpi.comnih.govuc.pt

Net Charge: A net positive charge, due to the presence of basic amino acid residues like lysine and arginine, is a common feature of AMPs. imrpress.comuc.pt This positive charge facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes. nih.gov Increasing the net positive charge can enhance antimicrobial activity, as seen in the [Lys4,19, Leu20]R2AW(1-22)-NH2 analogue. mdpi.comnih.gov

Hydrophobicity: The presence of a significant proportion of hydrophobic amino acids (at least 50%) is another characteristic of AMPs. imrpress.com Hydrophobicity drives the partitioning of the peptide into the lipid bilayer of the cell membrane. nih.gov Studies have shown a correlation between increased hydrophobicity and enhanced antimicrobial activity. mdpi.com However, there is a threshold, and excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells.

Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues to form an amphipathic structure, typically an α-helix, is crucial. imrpress.comuc.pt This allows the peptide to interact with both the aqueous environment and the lipidic membrane core, facilitating membrane disruption. uc.pt

The table below details the physicochemical properties of ranatuerin-2-AW and its analogues. nih.gov

PeptideNet ChargeHydrophobicity (H)Hydrophobic Moment (μH)
R2AW +20.2640.364
[Ser23,29]R2AW +20.2740.364
R2AW(1-22) +20.3440.457
R2AW(1-22)-NH2 +30.3440.457
[Lys4,19, Leu20]R2AW(1-22)-NH2 +50.4350.485
[Trp6,10]R2AW(1-22)-NH2 +30.4930.467

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ranatuerin-2PLa

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. uestc.edu.cnjocpr.comwikipedia.org QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new, untested compounds. jocpr.com

For antimicrobial peptides like this compound, QSAR models can be developed to predict their antimicrobial potency based on descriptors related to their amino acid sequence, such as hydrophobicity, charge, and helical content. uestc.edu.cn The development of a robust QSAR model involves several steps: data collection, selection of appropriate descriptors, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. jocpr.commdpi.com A well-validated QSAR model can be a valuable tool for the rational design of novel ranatuerin analogues with enhanced activity and selectivity, guiding the synthesis of the most promising candidates and reducing the need for extensive trial-and-error experimentation. jocpr.comresearchgate.net While no specific QSAR models for this compound were found in the provided search results, the principles of QSAR are widely applicable to peptide drug discovery. researchgate.net

Mechanistic Investigations of Ranatuerin 2pla at Molecular and Cellular Levels in Vitro

Interaction with Biological Membranes and Model Lipid Systems.imrpress.comresearchgate.net

The primary mechanism by which many antimicrobial peptides (AMPs), including those in the ranatuerin family, exert their effects is through the disruption of the cell membrane's integrity. researchgate.netnih.gov These peptides are typically cationic and amphipathic, allowing them to selectively interact with and permeabilize the negatively charged membranes of microorganisms over the zwitterionic membranes of mammalian cells. researchgate.netmdpi.com The initial attraction is electrostatic, followed by insertion into the lipid bilayer, which ultimately leads to membrane disruption and cell death. mdpi.commdpi.com

Membrane Permeabilization and Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal Pore, Carpet Models).researchgate.netmdpi.com

Several models have been proposed to describe the process of membrane permeabilization by AMPs, including the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.gov The specific mechanism can depend on the peptide's structure, concentration, and the composition of the target membrane. nih.gov

Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel. researchgate.net The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. nih.gov This channel allows for the leakage of ions and other cellular contents, leading to cell death. researchgate.net

Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the formation of a transmembrane pore. nih.gov However, in this model, the peptides, along with the head groups of the lipid molecules, bend and line the pore, creating a "wormhole" structure. mdpi.comnih.gov This causes significant disruption to the membrane curvature. nih.gov Melittin is an example of a peptide that is thought to form toroidal pores. mdpi.com

Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.com Once a threshold concentration is reached, this layer disrupts the membrane's integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. mdpi.comfrontiersin.org This mechanism is often associated with peptides that are shorter and may not fully span the membrane. researchgate.net

Studies on ranatuerin-2 (B1576050) peptides suggest a rapid, membrane-permeabilizing mode of action. mdpi.comnih.gov For instance, a designed analogue of ranatuerin-2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, demonstrated concentration-dependent membrane permeabilization against various bacteria. mdpi.com This rapid killing mechanism is a key advantage of AMPs. mdpi.com

Biophysical Studies of Peptide-Membrane Interactions (e.g., using liposomes).imrpress.comresearchgate.net

Liposomes, which are artificial vesicles composed of lipid bilayers, are widely used as model systems to study the interactions between peptides and membranes in a controlled environment. researchgate.net These studies help to elucidate the mechanisms of membrane disruption and the factors influencing peptide activity and selectivity. researchgate.netuni-halle.de

Biophysical techniques are employed to investigate these interactions. For example, fluorescence spectroscopy can be used to monitor the binding of a peptide to liposomes and any subsequent changes in the peptide's conformation or the membrane's properties. mdpi.com Leakage assays, using fluorescent dyes encapsulated within the liposomes, can directly measure the extent of membrane permeabilization induced by the peptide. uni-halle.de

Studies with various AMPs have shown that they preferentially bind to and permeabilize liposomes composed of negatively charged phospholipids (B1166683), which mimic bacterial membranes, over those made of zwitterionic phospholipids, which resemble mammalian cell membranes. researchgate.netuni-halle.de The degree of interaction can also be influenced by the peptide's hydrophobic properties. uni-halle.de For instance, a cyclic peptide with a larger hydrophobic surface was found to be more efficient at inducing leakage in both zwitterionic and negatively charged model membranes. uni-halle.de

Intracellular Targets and Cellular Pathway Modulation.imrpress.comnih.gov

While membrane disruption is a primary mechanism of action for many AMPs, there is growing evidence that some peptides can translocate into the cell and interact with intracellular components, thereby modulating various cellular pathways. imrpress.comfrontiersin.org This dual-action capability enhances their therapeutic potential. mdpi.com

Interaction with Nucleic Acids (DNA/RNA).

The interaction of proteins and peptides with nucleic acids like DNA and RNA is fundamental to many cellular processes, including replication, transcription, and translation. fortislife.comijs.si Some AMPs, after entering the cell, can bind to DNA and/or RNA, interfering with these essential processes. frontiersin.org

Techniques such as the electrophoretic mobility shift assay (EMSA) can be used to study these interactions. frontiersin.orgfortislife.com In an EMSA, the binding of a peptide to a nucleic acid fragment results in a slower migration through a gel, indicating an interaction. fortislife.com The ability of a peptide to interact with nucleic acids depends on its charge and structure. city.ac.uk

Modulation of Protein Synthesis and Enzymatic Activity.

AMPs that enter the cell can also interfere with protein synthesis and the activity of essential enzymes. frontiersin.org Protein synthesis is a complex and highly regulated process that is crucial for cell survival. nih.govnih.gov Modulation of this process can occur at various stages, from the translation of mRNA into proteins to the proper folding and function of the synthesized proteins. plos.org

The activity of enzymes can be modulated in several ways, including through direct binding to the enzyme, which can either inhibit or, in some cases, enhance its function. ru.nlrsc.orgrsc.org Some AMPs have been shown to affect the activity of enzymes involved in key metabolic pathways. frontiersin.org

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Model Cell Lines.nih.govnih.govnih.gov

In addition to their antimicrobial properties, some ranatuerin peptides have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a highly regulated process characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases. nih.govfrontiersin.org

A study on Ranatuerin-2PLx, a peptide identified from the skin secretions of the pickerel frog, showed that it could inhibit the proliferation of several tumor cell lines, with a particularly potent effect on the prostate cancer cell line, PC-3. nih.gov The study found that Ranatuerin-2PLx induced apoptosis in these cells, as evidenced by the activation of caspase-3. nih.gov The induction of apoptosis by this peptide was observed at concentrations that caused minimal damage to the cell membrane, as measured by lactate (B86563) dehydrogenase (LDH) release. This suggests that the anticancer mechanism may involve intracellular targets in addition to membrane disruption. nih.gov

The ability to induce apoptosis in cancer cells highlights the potential of ranatuerin peptides as templates for the development of new anticancer therapies. nih.govnih.govnih.gov

Influence on Cellular Signaling Cascades (e.g., PI3K/AKT/mTOR, JAK/STAT, NF-κB, ERK/MAPK)

The direct mechanistic impact of Ranatuerin-2PLa on key cellular signaling cascades has not been extensively characterized in dedicated in vitro studies. However, transcriptomic and immunobiochemical analyses in non-mammalian systems, specifically in amphibians, provide indirect evidence suggesting a potential interplay between the expression of this peptide and the activity of several crucial signaling pathways.

In studies observing the effects of environmental stressors on amphibians, the expression levels of this compound were seen to be modulated concurrently with significant changes in signaling pathways associated with immunity, inflammation, and cell survival. For instance, in tadpoles exposed to microcystin-LR, a down-regulation of this compound was recorded alongside the modulation of the NF-κB and Toll-like receptor (TLR4) pathways. researchgate.net This correlation suggests that the presence or absence of this compound may be linked to the homeostatic regulation of these inflammatory and immune signaling cascades in frog skin. researchgate.net

While direct experimental data for this compound is limited, the broader family of antimicrobial peptides (AMPs), to which ranatuerins belong, is known to modulate host immune and inflammatory responses by interacting with cellular signaling pathways. ubc.canih.gov Many AMPs can influence the NF-κB and mitogen-activated protein kinase (MAPK) pathways to regulate the production of cytokines and other inflammatory mediators. nih.govmdpi.com For example, some cathelicidin (B612621) AMPs can suppress NF-κB translocation, thereby reducing the inflammatory response to bacterial components like lipopolysaccharide (LPS). nih.gov The MAPK pathways—including ERK, JNK, and p38—are central regulators of cellular processes like proliferation, differentiation, and apoptosis and are known to be activated by various AMPs as part of the cellular response to stress and pathogens. ubc.camdpi.comresearchgate.net

The PI3K/AKT/mTOR pathway is another critical signaling network, governing cell growth, proliferation, and survival. ebsco.comexplorationpub.com Its activation is noted in various cellular responses, and some studies have linked it to immune cell function and responses to pathogens. frontiersin.orgnih.gov Studies in frogs have noted changes in the PI3K/AKT/mTOR pathway under stress conditions that also alter this compound expression, though a direct causal link has not been established. researchgate.net Similarly, the JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in the immune system. frontiersin.orgyoutube.com Dysregulation of this pathway is associated with inflammatory diseases. frontiersin.org The potential influence of this compound on this pathway remains an area for future investigation.

The table below summarizes the key signaling cascades and their general functions, which may be relevant to the potential, though currently unconfirmed, immunomodulatory roles of this compound.

Signaling PathwayGeneral FunctionPotential Relevance to this compound
PI3K/AKT/mTOR Regulates cell growth, proliferation, survival, and metabolism. ebsco.commdpi.comCorrelational studies in amphibians show pathway modulation under stress conditions that also affect this compound levels. researchgate.net
JAK/STAT Primary pathway for cytokine signaling, crucial for immunity, cell proliferation, and differentiation. frontiersin.orgyoutube.comAs a component of the innate immune system, its interaction with this pathway is plausible but not yet studied.
NF-κB A key regulator of the innate and adaptive immune response, inflammation, and cell survival. researchgate.netresearchgate.netExpression is co-regulated with this compound in amphibians under stress, suggesting a functional link. researchgate.net Other AMPs are known to directly modulate this pathway. nih.gov
ERK/MAPK Transduces signals from cell surface to the nucleus to regulate processes like proliferation, differentiation, and apoptosis. ubc.cafrontiersin.orgOther AMPs frequently activate MAPK pathways as part of the cellular stress and immune response. nih.govmdpi.com

Receptor Binding and Ligand Interaction Studies (non-mammalian cell lines)

Specific receptor-binding studies for this compound in non-mammalian cell lines are not extensively documented in the scientific literature. The primary mechanism of action for most ranatuerins and other related antimicrobial peptides is believed to be a direct, non-receptor-mediated interaction with the cell membranes of target microorganisms. imrpress.comnih.gov

This interaction is largely governed by the peptide's physicochemical properties. Ranatuerins are cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. imrpress.com This structure facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids in bacteria or fungi, which differ significantly from the generally neutral outer leaflet of vertebrate cell membranes. mdpi.com

Following this initial binding, the peptide is thought to disrupt the membrane integrity through various proposed models, such as the "barrel-stave" or "carpet" model, leading to pore formation, membrane permeabilization, and ultimately, cell death. mdpi.comexplorationpub.com This direct lytic mechanism is a hallmark of many frog skin AMPs and explains their broad-spectrum antimicrobial activity. imrpress.com

While the primary mode of action is membrane disruption, the possibility of ranatuerins interacting with specific cell surface receptors cannot be entirely ruled out, especially concerning potential immunomodulatory functions. Some AMPs have been shown to interact with specific host cell receptors, such as G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs), to modulate signaling pathways. frontiersin.org For instance, a study on a related peptide, Ranatuerin-2PLx, speculated that it might bind to cell-surface death receptors to induce apoptosis, suggesting a more specific ligand-receptor interaction beyond general membrane lysis. nih.gov However, this has not been demonstrated for this compound, and research in non-mammalian systems is required to elucidate any such specific interactions.

The amino acid sequence of this compound and a closely related peptide are provided in the table below. The composition of cationic (e.g., Lysine (B10760008) - K) and hydrophobic (e.g., Leucine (B10760876) - L, Isoleucine - I) residues is critical for its membrane-disrupting activity. The conserved "Rana box" C-terminal domain, which involves a disulfide bridge between two cysteine (C) residues, is a characteristic feature of this peptide family and is crucial for its biological activity. nih.gov

Peptide NameAmino Acid SequenceSource Organism
This compound GIMDTVKNVAKNLAGQLLDKLKC KITGC Lithobates palustris (Pickerel Frog) imrpress.com
Ranatuerin-2Pb GIMDSVKNVAKNLAGQLLDKLKC KITGC Rana pipiens (Northern Leopard Frog) nih.gov
Ranatuerin-2PLx GFLGSLIKGVAHVIKGVSAHVVC KIKTC Lithobates palustris (Pickerel Frog) nih.gov

Note: Cysteine residues involved in the C-terminal disulfide bridge are in bold.

Preclinical Efficacy Evaluation in Invertebrate and Lower Vertebrate Models

Antimicrobial Spectrum and Potency in Model Organisms

Ranatuerin-2PLa belongs to the ranatuerin-2 (B1576050) subfamily, which is characterized by a C-terminal cyclic domain. nih.gov While specific comprehensive data on the minimal inhibitory concentration (MIC) of this compound against a wide array of microorganisms is not extensively detailed in publicly available research, the ranatuerin family, in general, demonstrates activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov

Studies on closely related peptides, such as Ranatuerin-2Pb, provide insight into the potential antimicrobial spectrum of this compound. For instance, Ranatuerin-2Pb has shown potent activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, it displayed no inhibitory action against Enterococcus faecalis and Pseudomonas aeruginosa under the tested conditions. nih.gov Another related peptide, Ranatuerin-2PLx, exhibited a moderate and broad-spectrum antimicrobial effect, with an MIC of 256 µM against MRSA. nih.gov A novel peptide from this family, Rana-2PN, demonstrated MIC values ranging from 12.5 to 100 μM against all tested bacterial strains. nih.gov

To illustrate the typical antimicrobial potency of the ranatuerin-2 family, the following table presents MIC data for the related peptide, Ranatuerin-2Pb. It is important to note that these values are for a related compound and may not be identical to those for this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of the Related Peptide Ranatuerin-2Pb Against Various Microorganisms

Microorganism Strain MIC (µM)
Staphylococcus aureus NCTC 10788 8
Escherichia coli NCTC 10418 16
Candida albicans NCTC 1467 16
Methicillin-resistant S. aureus (MRSA) ATCC 12493 16
Enterococcus faecalis NCTC 12697 >256
Pseudomonas aeruginosa ATCC 27853 >256

Data sourced from a study on Ranatuerin-2Pb and may not represent the exact values for this compound. nih.gov

Anti-biofilm Formation and Eradication Studies

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Antimicrobial peptides are being investigated for their ability to both prevent the formation of biofilms and eradicate established ones.

Research on the anti-biofilm capabilities of this compound is limited. However, studies on the related peptide Ranatuerin-2Pb have demonstrated its efficacy in this area. Ranatuerin-2Pb and its analogues have been shown to inhibit the formation of Staphylococcus aureus biofilms and eradicate pre-formed biofilms. nih.gov The minimum biofilm inhibitory concentration (MBIC) is the lowest concentration required to prevent biofilm formation, while the minimum biofilm eradication concentration (MBEC) is the concentration needed to eliminate an existing biofilm.

The following table details the anti-biofilm activity of the related peptide Ranatuerin-2Pb against several microorganisms. This data provides a potential indication of the anti-biofilm properties that could be expected from this compound.

Table 2: Anti-biofilm Activity of the Related Peptide Ranatuerin-2Pb

Microorganism Strain MBIC (µM) MBEC (µM)
Staphylococcus aureus NCTC 10788 16 32
Escherichia coli NCTC 10418 32 64
Candida albicans NCTC 1467 32 64

Data sourced from a study on Ranatuerin-2Pb and may not represent the exact values for this compound. nih.gov

Efficacy Assessment in Infection Models (e.g., Waxworm Larvae)

The great wax moth larvae, Galleria mellonella, are a widely used in vivo model for assessing the efficacy of antimicrobial agents due to their complex innate immune system that shares similarities with that of vertebrates. d-nb.inforesearchgate.net This model allows for the evaluation of a compound's ability to combat an infection within a living organism.

These findings in related peptides suggest that this compound may also possess protective effects in an in vivo infection setting, although direct experimental evidence is required to confirm this.

Advanced Analytical and Computational Methodologies for Ranatuerin 2pla Research

Bioinformatics Tools for Sequence Analysis and Homology Modeling

The initial step in characterizing Ranatuerin-2PLa often involves a thorough analysis of its amino acid sequence. Bioinformatics tools are indispensable for this purpose, enabling researchers to compare its sequence with other known peptides, identify conserved motifs, and infer evolutionary relationships.

Sequence Alignment: Tools such as BLAST (Basic Local Alignment Search Tool) and Clustal Omega are fundamental for comparing the primary structure of this compound against vast protein and peptide databases. mdpi.comgeneious.comvectorbuilder.com This process helps in identifying homologous peptides from other species, which can provide initial clues about its potential biological function and mechanism of action. Multiple sequence alignment, facilitated by programs like T-Coffee and COBALT, allows for the simultaneous comparison of several related peptide sequences, highlighting conserved regions that may be critical for antimicrobial activity. genome.jpucsb.edunih.gov

Homology Modeling: Once homologous proteins with known three-dimensional structures are identified, homology or comparative modeling can be employed to predict the 3D structure of this compound. parssilico.comcomputabio.comaujmsr.com Software like SWISS-MODEL and Modeller utilize the experimentally determined structure of a homologous protein as a template to build a model of the target peptide. parssilico.comfrontiersin.orgjsmc.pk This approach is based on the principle that proteins with similar sequences often adopt similar structures. parssilico.com The quality of the generated model is then assessed using validation tools like ProCheck, which evaluates its stereochemical properties. jsmc.pk

Interactive Data Table: Bioinformatics Tools in this compound Research

Tool CategorySpecific ToolApplication in this compound Research
Sequence Alignment BLAST, Clustal Omega, T-Coffee, COBALTIdentifying homologous peptides, discovering conserved motifs, and inferring evolutionary relationships. mdpi.comgeneious.comvectorbuilder.comgenome.jpucsb.edunih.gov
Homology Modeling SWISS-MODEL, ModellerPredicting the three-dimensional structure based on known homologous structures. parssilico.comfrontiersin.orgjsmc.pk
Model Validation ProCheckAssessing the stereochemical quality and reliability of the predicted 3D model. jsmc.pk
Sequence Analysis Geneious, BIOEDITComprehensive platform for sequence alignment, editing, and visualization. geneious.comaujmsr.com

Computational Approaches for Structure Prediction and Refinement (e.g., AlphaFold)

For peptides like this compound where suitable homology templates may be scarce, ab initio or de novo structure prediction methods are crucial. Among these, AlphaFold, a groundbreaking AI system developed by DeepMind, has revolutionized the field. ebi.ac.uknih.govresearchgate.net

AlphaFold predicts the 3D structure of a protein from its amino acid sequence with remarkable accuracy, often competitive with experimental methods. ebi.ac.uknih.gov It leverages a deep learning approach that incorporates physical and biological knowledge about protein structure, including information from multiple sequence alignments. nih.gov The AlphaFold Protein Structure Database provides open access to millions of protein structure predictions, potentially including one for this compound or its close relatives. ebi.ac.uk This tool is particularly valuable for predicting the structure of novel peptides with no known homologous structures. nih.gov The accuracy of AlphaFold's predictions, including precise side-chain conformations, can provide a solid foundation for further computational studies. reseaprojournals.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Understanding how this compound interacts with its biological targets, such as bacterial membranes, is key to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., a lipid bilayer or a specific bacterial protein). nih.govpensoft.net Docking algorithms explore various binding poses and rank them based on scoring functions, providing insights into the binding affinity and the key residues involved in the interaction. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular interactions over time. acs.orgresearchgate.netnih.gov Starting from a predicted or experimentally determined structure, MD simulations can model the behavior of this compound in a simulated biological environment, such as a lipid membrane. acs.org These simulations can reveal how the peptide binds to, inserts into, and potentially disrupts the membrane, offering atomic-level details of processes like pore formation. acs.orgkcl.ac.uk The stability of docked complexes can be further evaluated using MD simulations to ensure the reliability of the predicted binding modes. mdpi.commdpi.com

Interactive Data Table: Simulation Techniques for this compound

TechniquePurposeKey Insights for this compound
Molecular Docking Predicts the binding orientation and affinity of this compound to its target.Identification of key interacting residues and potential binding sites on bacterial membranes or proteins. nih.govpensoft.netrsc.org
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of this compound and its target.Elucidation of the mechanism of membrane disruption, peptide folding upon binding, and stability of the peptide-target complex. acs.orgresearchgate.netkcl.ac.ukrsc.org

Machine Learning and AI Applications in Peptide Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery and design of new antimicrobial peptides (AMPs). mdpi.comnih.govnih.gov These approaches can learn from existing data to predict the antimicrobial activity of novel peptide sequences. nih.govmdpi.com

For a peptide like this compound, ML models can be trained on large databases of known AMPs to identify the sequence features that correlate with high antimicrobial potency. mdpi.comnih.gov These models can then be used to screen virtual libraries of this compound analogs, predicting which modifications are most likely to enhance its activity or improve other properties like selectivity. mdpi.complos.org Techniques like deep learning, including convolutional neural networks (CNNs), have shown significant success in predicting AMP activity from sequence data alone. plos.orgbiorxiv.org Generative models can even design entirely new peptide sequences with desired antimicrobial properties. researchgate.net

Proteomics and Metabolomics Approaches for Uncovering Biological Roles

Proteomics and metabolomics offer a system-wide view of the biological effects of this compound. mdc-berlin.demdpi.com These "omics" technologies can identify the broader cellular changes that occur in response to peptide treatment.

Proteomics: This involves the large-scale study of proteins. mdc-berlin.de By comparing the proteome of bacteria before and after exposure to this compound, researchers can identify proteins whose expression levels are altered. nih.govacs.orgresearchgate.net This can reveal the cellular pathways that are disrupted by the peptide, providing clues about its mechanism of action beyond simple membrane permeabilization. nih.gov For instance, changes in the expression of proteins involved in cell wall synthesis, energy metabolism, or stress responses could be indicative of specific intracellular targets.

Metabolomics: This is the systematic study of small molecules, or metabolites, within a biological system. mdc-berlin.demetwarebio.com Metabolomic analysis can reveal changes in the metabolic profile of bacteria treated with this compound. frontiersin.org Disruptions in key metabolic pathways can serve as biomarkers of peptide activity and help to pinpoint its functional impact on cellular physiology. mdpi.com

The integration of transcriptomics, proteomics, and metabolomics provides a comprehensive, multi-layered understanding of the biological role of this compound. metwarebio.comfrontiersin.org

Evolutionary and Ecological Perspectives of Ranatuerin 2pla

Phylogenetic Analysis of Ranatuerin-2 (B1576050) Genes and Peptide Diversity

The study of ranatuerin-2 genes and their resulting peptide diversity provides valuable insights into the evolutionary relationships among frog species. Phylogenetic analyses, often based on the amino acid sequences of these antimicrobial peptides (AMPs), have become a useful tool for inferring species' evolutionary history.

Cladistic analysis of ranatuerin-2 amino acid sequences has been employed to construct phylogenetic trees. core.ac.uk For instance, such analyses have helped to delineate relationships within the Amerana species group of frogs. elkhornsloughctp.org These studies have shown that the ranatuerin-2 peptides segregate into distinct clades that often align with phylogenies derived from mitochondrial DNA analysis. core.ac.ukelkhornsloughctp.org This consistency between peptide-based and gene-based phylogenies underscores the utility of ranatuerin-2 as a molecular marker for evolutionary studies. core.ac.uk

The diversity of ranatuerin-2 peptides is notable. While the core structure, including a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues, is generally conserved, the primary amino acid sequence can be quite variable. google.commdpi.comnih.gov This variation arises from processes like gene duplication, which can lead to the expression of multiple paralogous ranatuerin-2 genes within a single species. elkhornsloughctp.org For example, while some species express a single form of ranatuerin-2, others, such as Rana luteiventris and Rana draytonii, produce several paralogs. elkhornsloughctp.org

The table below illustrates the diversity of ranatuerin-2 peptides across different frog species.

SpeciesPeptide NameAmino Acid Sequence
Rana palustrisRanatuerin-2PLaGIMDTVKNVAKNLAGQLLDKLKCKITAC
Rana cascadaeRanatuerin-2CSaGFLGFLKNVAKNLAGQLLDKLKCKITGC
Rana muscosaRanatuerin-2MSaGLLDIVKNVAKNLAGQLLDKLKCKITGC
Rana auroraRanatuerin-2AUaGLLDIVKNVAKNLAGQLLDKLKCKITGC
Rana draytoniiRanatuerin-2DRaGLLDIVKNVAKNLAGQLLDKLKCKITGC
Rana boyliiRanatuerin-2BPaGLLDIVKNVAKNLAGQLLDKLKCKITGC
Rana luteiventrisRanatuerin-2LVaGLLDIVKNAAKNLA-QLLDKLKCKITGC

This table presents a selection of Ranatuerin-2 peptide sequences from various frog species, highlighting the sequence diversity within this peptide family. The sequences are sourced from scientific literature. elkhornsloughctp.orgnih.gov

Adaptive Evolution and Selective Pressures on this compound Loci

The genetic loci encoding ranatuerin-2 peptides, including this compound, are subject to adaptive evolution and various selective pressures. harvard.edu This is a common feature of antimicrobial peptide genes, which are often involved in an evolutionary "arms race" with pathogens. oregonstate.edu

Studies have provided evidence for positive selection acting on ranatuerin-2 loci. nih.gov Positive selection, also known as Darwinian selection, favors new advantageous genetic variants. In the context of AMPs, this can lead to the rapid evolution of new peptide variants with enhanced or novel antimicrobial activities. The ratio of non-synonymous (amino acid-altering) to synonymous (silent) nucleotide substitutions (dN/dS) is a key indicator of selective pressure. A dN/dS ratio greater than one is a strong indicator of positive selection. oregonstate.edu Research on ranatuerin-2 genes has shown elevated dN/dS ratios in the region encoding the mature peptide, suggesting that natural selection is driving the diversification of these peptides. mdpi.com

Furthermore, evidence of selective sweeps has been observed at ranatuerin-2 loci in some frog populations. nih.gov A selective sweep occurs when a beneficial mutation arises and increases in frequency in a population, leading to a reduction in genetic variation at linked loci. The fixation of a single allele at the Ranatuerin-2 locus in the northern leopard frog (Rana pipiens) is a documented example of such an event. nih.gov Interestingly, similar patterns of selective sweeps have been found at a paralogous locus, Ranatuerin-2b, indicating that this is a recurring evolutionary theme for this gene family. nih.gov

In addition to positive selection, balancing selection may also play a role in maintaining diversity at some AMP loci. nih.gov Balancing selection can maintain multiple alleles in a population, potentially through mechanisms like fluctuating selection pressures from a changing pathogen landscape. nih.govelifesciences.org While strong evidence for balancing selection at the this compound locus itself is not as established, the broader context of AMP evolution suggests that a combination of selective forces likely shapes the diversity of these crucial immune effectors. nih.gov

Ecological Role of this compound in Amphibian Innate Immunity

This compound is a key component of the innate immune system of amphibians, playing a crucial ecological role in defending against a wide array of pathogens present in their environment. imrpress.comfrontiersin.org As amphibians often inhabit environments rich in microorganisms, their permeable skin is a primary site of interaction with potential pathogens, making a robust chemical defense system essential for survival. frontiersin.org

The skin secretions of frogs contain a cocktail of antimicrobial peptides, including ranatuerins, which provide a first line of defense against bacteria, fungi, and viruses. imrpress.comfrontiersin.org Ranatuerin-2 peptides, including this compound, exhibit broad-spectrum antimicrobial activity. google.comnih.gov They are known to be effective against both Gram-positive and Gram-negative bacteria. google.com This broad activity is vital for combating the diverse microbial threats an amphibian encounters throughout its life.

One of the most significant pathogens threatening amphibian populations worldwide is the chytrid fungus Batrachochytrium dendrobatidis (Bd). mdpi.com Research has shown that ranatuerin peptides can inhibit the growth of Bd, highlighting their importance in the defense against this devastating fungal disease. uzh.ch The ability to produce effective anti-Bd peptides may be a critical factor in the survival of some amphibian populations.

The expression of ranatuerin peptides can vary depending on the life stage of the amphibian. For example, some species with long larval periods have been found to express antimicrobial peptides as tadpoles, suggesting an early investment in chemical defense to protect against pathogens encountered in the aquatic environment. uzh.ch

Comparative Genomics of Ranatuerin-Producing Species

Comparative genomics offers a powerful approach to understanding the evolution and function of ranatuerin genes and the species that produce them. By comparing the genomes of different ranatuerin-producing frog species, researchers can identify conserved and divergent features of these genes and gain insights into the evolutionary processes that have shaped them.

Genomic analyses have confirmed that ranatuerin genes are part of a larger family of antimicrobial peptide genes that have arisen through gene duplication events. nih.gov This process of duplication followed by divergence has allowed for the evolution of a diverse repertoire of ranatuerin peptides, even within a single species. elkhornsloughctp.org Comparing the genomic organization of these gene clusters across different species can reveal patterns of gene gain and loss, providing clues about the selective pressures each species has faced.

While a comprehensive comparative genomic analysis focused solely on ranatuerin-producing species is still an emerging area of research, studies on related antimicrobial peptide-producing organisms provide a framework for what such analyses might reveal. For example, comparative genomics of Lactobacillus reuteri, a bacterium that produces the antimicrobial compound reuterin, has shown how gene content and core genome phylogenies can delineate strains and their evolutionary relationships. frontiersin.org Similar approaches in frogs could illuminate the evolutionary history of ranatuerin genes in great detail.

The primary structures of ranatuerin-2 precursors, as revealed by cDNA cloning, typically show a conserved organization consisting of a signal peptide, an acidic propiece, and the mature peptide. nih.gov Comparative analysis of these precursor sequences across species can help to identify conserved regulatory elements and processing sites.

Ultimately, comparative genomics will be instrumental in connecting the genetic diversity of ranatuerin loci with the functional diversity of the peptides they encode. This will provide a more complete picture of how these important defense molecules have evolved and how they contribute to the survival of amphibians in their diverse ecological niches.

Future Research Directions and Translational Potential

Exploration of Novel Ranatuerin-2PLa Derivatives with Enhanced Specificity

A significant future direction lies in the rational design of this compound derivatives to optimize their therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to modify attributes like cationicity, hydrophobicity, and helicity to improve a peptide's effectiveness and safety. mdpi.com The goal is to create analogues with enhanced specificity for microbial or cancer cells while minimizing toxicity to host cells.

Research on other ranatuerin peptides provides a blueprint for this exploration. For instance, studies on a ranatuerin peptide from Amolops wuyiensis (R2AW) involved creating derivatives by substituting specific amino acids and truncating the peptide. mdpi.comnih.gov One derivative, where specific residues were replaced to increase net positive charge and hydrophobicity, showed significantly improved antibacterial and anticancer activities. nih.govnih.gov Similarly, research on Ranatuerin-2Pb involved creating truncated analogues to pinpoint which parts of the peptide were essential for its broad-spectrum antimicrobial activity. nih.gov

These strategies could be applied to this compound to:

Increase Cationicity: Substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine can enhance the peptide's initial electrostatic attraction to negatively charged microbial membranes. mdpi.com

Optimize Hydrophobicity: Adjusting the balance of hydrophobic and hydrophilic residues can improve a peptide's ability to insert into and disrupt the target cell membrane. However, excessive hydrophobicity can lead to non-specific toxicity, a crucial factor to balance. mdpi.com

Modify the "Rana Box": The function of the C-terminal cyclic "Rana box" is not fully understood and appears to vary among different peptide families. mdpi.com Creating derivatives that lack this domain or have altered amino acids within it can clarify its role in this compound's activity and stability. nih.govnih.gov

Design StrategyRationalePotential Outcome for this compound DerivativeSupporting Evidence (from related peptides)
Substitution with Cationic Residues Increase net positive charge to enhance attraction to microbial membranes.Enhanced antimicrobial potency and specificity.Increasing cationicity is a common strategy to improve AMP efficacy. mdpi.commdpi.com
Truncation of Peptide Chain Identify the minimal active sequence, potentially reducing synthesis cost and improving specificity.Creation of a smaller, equally or more potent peptide.Studies on Ranatuerin-2Pb showed truncated analogues had altered activity spectra. nih.gov
Modification of the "Rana Box" Determine the functional importance of the C-terminal cyclic domain.Clarification of its role in stability and mechanism of action.Deletion of the Rana box in R2AW did not eliminate antibacterial activity. nih.gov
Amidation of the C-terminus Increase resistance to exopeptidases, enhancing stability.Improved peptide stability in biological systems.C-terminal amidation is a known method to protect peptides from degradation. nih.gov

Development of Advanced Delivery Systems for this compound in Model Systems

The clinical application of antimicrobial peptides like this compound is often hindered by challenges such as susceptibility to degradation by proteases, potential off-target cytotoxicity, and limited bioavailability. mdpi.comnih.gov Encapsulating or conjugating the peptide within an advanced delivery system can overcome these limitations, improving its pharmacokinetic and pharmacodynamic profiles. nih.gov

Future research should focus on formulating this compound with various nanocarriers for evaluation in preclinical models. Promising delivery platforms include:

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can protect the peptide from enzymatic degradation, control its release, and potentially target it to infection sites.

Polymeric Nanoparticles: Biocompatible and biodegradable polymers, such as chitosan, can be used to create nanoparticles that encapsulate this compound. mdpi.com Chitosan itself possesses antimicrobial properties and can adhere to mucosal surfaces, offering a synergistic effect. mdpi.com

Hydrogels: For topical applications, incorporating this compound into a hydrogel could provide sustained local release at a wound or infection site, which is particularly relevant for treating skin infections. nih.gov

Mesoporous Silica Nanoparticles (MSNs): These particles have a large surface area and tunable pore size, making them suitable for carrying peptides. They can also be functionalized to co-deliver this compound with other agents, such as conventional antibiotics, to achieve synergistic effects. mdpi.com

The development of these systems would require rigorous testing in cellular and animal models to confirm that the formulation enhances the therapeutic index of this compound.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

To fully grasp the biological impact of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful method to achieve a comprehensive understanding of a drug's mechanism of action and its effects on a biological system. biorxiv.org

Applying multi-omics to the study of this compound could elucidate several key areas:

Mechanism of Action: By analyzing the changes in a pathogen's transcriptome, proteome, and metabolome after exposure to this compound, researchers can move beyond simple membrane permeabilization models. This could reveal specific intracellular targets or metabolic pathways that are disrupted by the peptide. diva-portal.org

Host Response: In a host system, multi-omics can be used to profile the response of cells or tissues to the peptide. This can identify signaling pathways that are activated or suppressed, providing insights into potential immunomodulatory effects or off-target toxicities. nih.gov

Biomarker Discovery: Analyzing the molecular signatures of sensitive versus resistant microorganisms could lead to the discovery of biomarkers that predict the peptide's efficacy. medrxiv.org

This data-rich approach, combined with machine learning algorithms, can help build predictive models of the peptide's activity and guide the development of more effective derivatives. biorxiv.orgnih.gov

Investigation of Potential Synergistic Effects with Other Bioactive Compounds

The combination of AMPs with conventional antibiotics is a promising strategy to combat drug-resistant infections. frontiersin.org The rationale is that the AMP can permeabilize the bacterial membrane, thereby facilitating the entry of another antibiotic that acts on an internal target. frontiersin.org This synergistic action can lower the required concentration of both drugs, potentially reducing toxicity and overcoming existing resistance mechanisms.

Future studies should systematically investigate the synergistic potential of this compound with a variety of bioactive compounds. This would involve checkerboard assays to screen for synergy against a panel of clinically relevant pathogens, including multidrug-resistant strains. Potential partners for this compound could include:

Conventional Antibiotics: Combining this compound with antibiotics like beta-lactams, aminoglycosides, or fluoroquinolones could restore their effectiveness against resistant bacteria.

Other Antimicrobial Peptides: Some AMPs are known to act synergistically with each other. frontiersin.org Combining this compound with a peptide from a different family, such as a temporin or a dermaseptin, could result in enhanced and broader activity. imrpress.com

Antifungal or Anticancer Agents: Given that many AMPs exhibit broad bioactivity, exploring combinations with antifungal or chemotherapeutic drugs could open up new therapeutic applications. mdpi.comnih.gov

Compound ClassExampleProposed Synergistic Mechanism with this compoundTarget Pathogen Type
Beta-Lactams PenicillinThis compound disrupts the outer membrane of Gram-negative bacteria, allowing penicillin to reach the cell wall.Gram-negative bacteria
Aminoglycosides Gentamicin (B1671437)Increased membrane permeability facilitates the uptake of gentamicin to the ribosome.Gram-positive & Gram-negative bacteria
Fluoroquinolones Ciprofloxacin (B1669076)Enhanced entry of ciprofloxacin to inhibit DNA gyrase.Broad-spectrum bacteria
Other AMPs TemporinsDifferent mechanisms of membrane disruption or targeting different membrane components lead to enhanced killing.Bacteria, Fungi

Ethical Considerations in Amphibian-Derived Peptide Research

Research involving peptides sourced from amphibians carries significant ethical responsibilities. Many amphibian populations are in global decline due to factors like habitat loss and overexploitation. researchgate.net Therefore, the collection of these animals from the wild for research must be approached with extreme caution and strong ethical oversight.

Key ethical considerations for future research on this compound and other amphibian peptides include:

Minimizing Harm to Animals: When skin secretions are collected, methods should be minimally invasive and designed to cause the least possible stress and harm to the animals. The welfare of the animals must be a top priority. researchgate.net

Sustainable Sourcing: Relying on wild-caught animals is not a sustainable model for drug development. Research should prioritize the use of laboratory-bred animals where possible.

Transition to Synthetic Production: The ultimate goal should be to move away from animal sources entirely. Once a peptide's sequence is identified through "shotgun" cloning or other molecular biology techniques, it can be produced via chemical synthesis or recombinant DNA technology. mdpi.comnih.gov This eliminates the need for animal use in the production phase and ensures a consistent, scalable supply.

Conservation Efforts: Researchers working with amphibians have a responsibility to be aware of and potentially contribute to conservation efforts for the species they study.

Adherence to these ethical principles is crucial for ensuring that the quest for novel therapeutics does not contribute to the decline of the very species that provide these valuable molecular templates.

Ethical IssueMitigation StrategyRationale
Animal Harm Use of minimally invasive secretion collection techniques; adherence to strict animal welfare protocols.To ensure that research does not cause undue suffering to the animals involved.
Overexploitation of Wild Populations Prioritize use of captive-bred animals; avoid collection from threatened populations.To prevent research from contributing to the decline of amphibian biodiversity. researchgate.net
Unsustainable Sourcing for Production Focus on chemical peptide synthesis or recombinant expression once the peptide sequence is known.To create a scalable and ethical supply chain for any potential therapeutic product. mdpi.com
Lack of Benefit Sharing Adhere to international agreements like the Nagoya Protocol on Access and Benefit-Sharing.To ensure that the benefits arising from the use of genetic resources are shared fairly and equitably.

Q & A

Q. How is Ranatuerin-2PLA structurally characterized, and what experimental techniques are critical for validating its molecular configuration?

Structural characterization typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. For example, NMR resolves atomic-level spatial arrangements by analyzing nuclear spin interactions, while X-ray crystallography confirms crystalline structure via diffraction patterns . Researchers must ensure purity (>95%) via HPLC before structural analysis to avoid artifacts .

Q. What in vitro assays are most effective for assessing this compound’s biological activity, and how are these experiments standardized?

Common assays include cell viability (MTT assay), membrane permeability (propidium iodide staining), and enzymatic activity tests (e.g., fluorogenic substrates). Standardization requires controls (positive/negative), replication (n ≥ 3), and adherence to protocols like ISO 10993-5 for cytotoxicity. Data normalization against baseline activity (e.g., untreated cells) minimizes batch variability .

Q. What challenges arise in detecting this compound in complex biological matrices, and how are they methodologically addressed?

Matrix interference (e.g., plasma proteins) can mask detection. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) preprocess samples to isolate the compound. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) enhances specificity by filtering noise via exact mass/retention time matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different studies?

Discrepancies may stem from assay conditions (e.g., pH, temperature) or cell line heterogeneity. A meta-analysis should compare protocols, normalize data to common reference compounds, and apply statistical models (e.g., mixed-effects regression) to account for inter-study variability. Replication in standardized conditions (e.g., CLSI guidelines) is critical .

Q. What computational strategies are used to model this compound’s interaction with lipid bilayers, and how do these inform experimental design?

Molecular dynamics (MD) simulations (e.g., GROMACS) predict insertion depth and bilayer perturbation. Parameters include force fields (CHARMM36 for lipids) and equilibration steps (≥100 ns). Experimental validation via surface plasmon resonance (SPR) or fluorescence anisotropy measures binding kinetics, aligning simulation-derived hypotheses with empirical data .

Q. How do post-translational modifications (PTMs) of this compound influence its functional diversity, and what proteomic approaches map these modifications?

PTMs (e.g., phosphorylation, glycosylation) are profiled using tandem mass spectrometry (MS/MS) with enrichment strategies (TiO₂ for phosphopeptides). Data-independent acquisition (DIA) quantifies modification stoichiometry. Functional impact is tested via site-directed mutagenesis followed by activity assays .

Q. What experimental frameworks are recommended for studying this compound’s cross-species specificity, particularly in non-model organisms?

Comparative transcriptomics (RNA-seq) identifies conserved target pathways. Phylogenetic analysis of target receptors (e.g., GPCRs) using tools like BLAST or Clustal Omega highlights structural motifs. In vivo models (e.g., zebrafish) validate specificity via CRISPR/Cas9 knockouts .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear dynamics?

Use non-linear regression models (e.g., Hill equation) in software like GraphPad Prism. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀/IC₅₀. Outlier detection (Grubbs’ test) ensures robustness. Report R² and goodness-of-fit metrics .

Q. What criteria define reproducibility in this compound studies, and how are inter-lab variances mitigated?

Reproducibility requires ≥90% concordance in key outcomes (e.g., binding affinity) across ≥3 independent labs. Shared reference standards (e.g., NIST-certified compounds) and harmonized protocols (SOPs) reduce variability. Data transparency via repositories like Zenodo enables validation .

Q. How can machine learning (ML) optimize this compound’s therapeutic index prediction?

Train ML models (random forests, neural networks) on datasets combining physicochemical properties (LogP, molecular weight), in vitro toxicity, and pharmacokinetic data. Feature importance analysis (SHAP values) identifies critical predictors. Cross-validation (k-fold) prevents overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.